molecular formula C23H24ClN7O B12178745 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one

Cat. No.: B12178745
M. Wt: 449.9 g/mol
InChI Key: VOWNFMPEBMBRON-UHFFFAOYSA-N
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Description

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic compound that features a benzimidazole ring, a piperidine ring, a chlorophenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.

    Formation of the Piperidine Ring: This involves the cyclization of appropriate precursors under basic conditions.

    Formation of the Tetrazole Ring: This can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The final compound is formed by coupling the benzimidazole, piperidine, chlorophenyl, and tetrazole intermediates under specific conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and piperidine rings can be oxidized under specific conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and piperidine rings.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to DNA, potentially interfering with DNA replication and transcription . The piperidine ring may interact with neurotransmitter receptors, while the tetrazole ring could inhibit specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one: Lacks the piperidine ring.

    1-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one: Lacks both the benzimidazole and piperidine rings.

    1-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)butan-1-one: Lacks the tetrazole ring.

Uniqueness

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H24ClN7O

Molecular Weight

449.9 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)-4-(tetrazol-1-yl)butan-1-one

InChI

InChI=1S/C23H24ClN7O/c24-19-7-5-16(6-8-19)18(14-31-15-25-28-29-31)13-22(32)30-11-9-17(10-12-30)23-26-20-3-1-2-4-21(20)27-23/h1-8,15,17-18H,9-14H2,(H,26,27)

InChI Key

VOWNFMPEBMBRON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC(CN4C=NN=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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